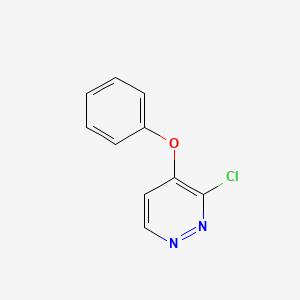![molecular formula C17H19BrO2Si B13147639 [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate: is an organic compound that features a bromine atom attached to a phenyl ring, which is further bonded to a dimethylsilyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the following steps:
Electrophilic Aromatic Substitution:
Formation of Dimethylsilyl Group: The dimethylsilyl group can be introduced via a hydrosilylation reaction, where a hydrosilane reacts with the phenyl ring in the presence of a platinum catalyst.
Esterification: The final step involves the esterification of the resulting compound with acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of phenyl derivatives without the bromine atom.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: It can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its unique chemical properties.
作用机制
The mechanism by which [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate exerts its effects involves interactions with specific molecular targets. The bromine atom and the silyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The acetate ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
相似化合物的比较
[4-bromophenyl]methyl acetate: Similar structure but lacks the dimethylsilyl group.
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate: Similar structure but with a chlorine atom instead of bromine.
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl ether: Similar structure but with an ether group instead of an acetate ester.
Uniqueness: The presence of the dimethylsilyl group in [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. The combination of the bromine atom and the silyl group allows for diverse chemical modifications and applications in various fields of research.
属性
分子式 |
C17H19BrO2Si |
|---|---|
分子量 |
363.3 g/mol |
IUPAC 名称 |
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate |
InChI |
InChI=1S/C17H19BrO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3 |
InChI 键 |
APCRWPNIHKIMGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)
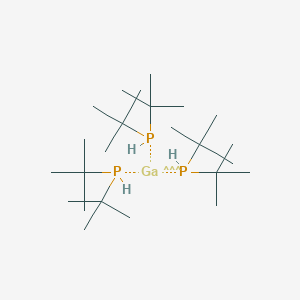
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)

![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
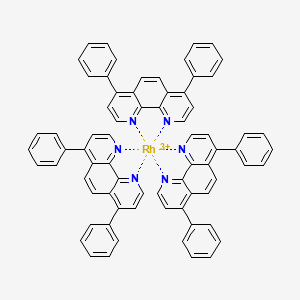

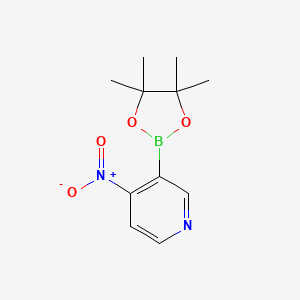
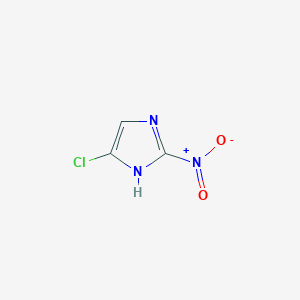

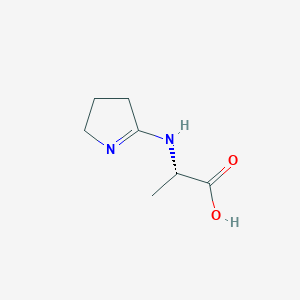
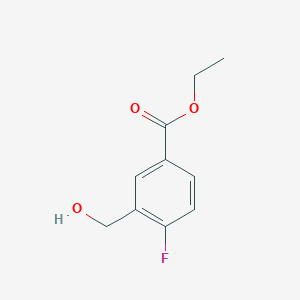
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
